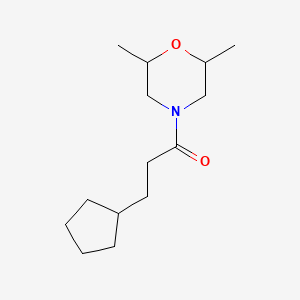
4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide, also known as INMS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the concentration of bicarbonate ions in the body. This, in turn, leads to a decrease in the pH of the body fluids, which can have various physiological effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrases by 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide can have various biochemical and physiological effects. These include a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma, a decrease in seizure activity, which is beneficial in the treatment of epilepsy, and a decrease in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of carbonic anhydrases, which makes it an excellent tool for studying the role of these enzymes in various physiological processes. However, 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide. One area of research is the development of new derivatives of 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide that have improved solubility and pharmacokinetic properties. Another area of research is the exploration of the potential therapeutic applications of 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide in the treatment of various diseases, including cancer, epilepsy, and glaucoma. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide and its effects on various physiological processes.
Synthesemethoden
4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-nitrobenzenesulfonamide with isopropylamine. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrases has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-11(2)12-4-7-14(8-5-12)24(21,22)17-15-9-6-13(18(19)20)10-16(15)23-3/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLFBNRGSNVJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)
![2-[{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5039746.png)
![3-bromo-2-[(4-chlorophenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5039749.png)

![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B5039770.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5039774.png)




![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)

![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)